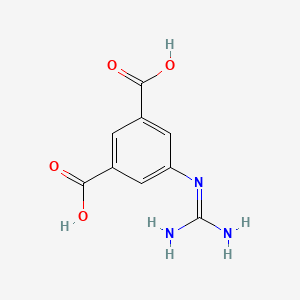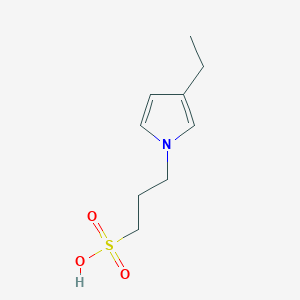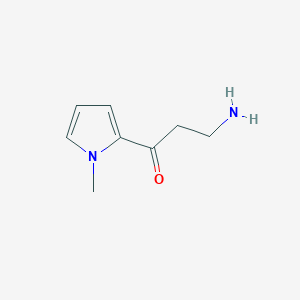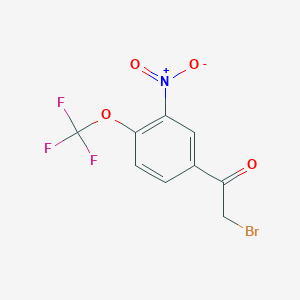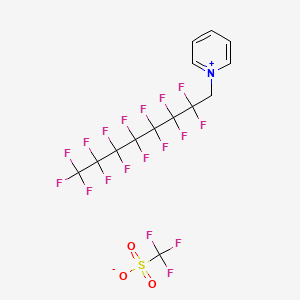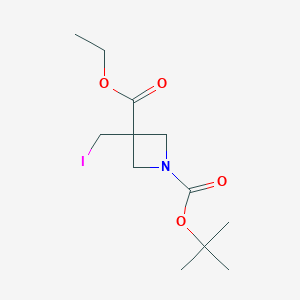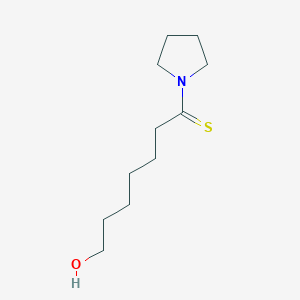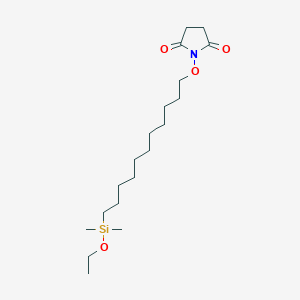
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms and the formation of the hydroxyl group. One common method is the fluorination of a suitable precursor, such as 3-hydroxy-1-phenyl-4-penten-1-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-phenyl-4-penten-1-one.
Reduction: Formation of 2,2-difluoro-3-hydroxy-1-phenyl-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-phenyl-4-penten-1-one:
3-Hydroxy-1-phenyl-4-penten-1-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
209474-41-9 |
|---|---|
Molekularformel |
C11H10F2O2 |
Molekulargewicht |
212.19 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h2-7,9,14H,1H2 |
InChI-Schlüssel |
NIRNDRQFKVKZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

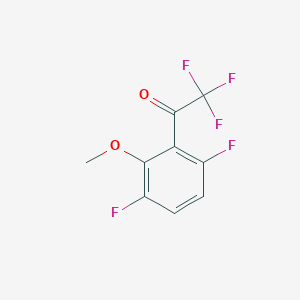
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
